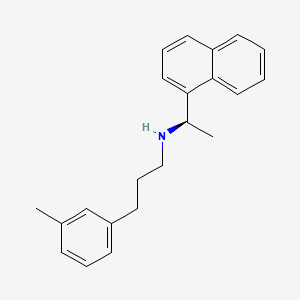

(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

®-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine is an organic compound that belongs to the class of amines It features a naphthalene ring, a tolyl group, and a propan-1-amine chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine typically involves several steps:

Formation of the Naphthalen-1-yl Ethyl Intermediate: This step involves the alkylation of naphthalene with an appropriate ethylating agent under Friedel-Crafts alkylation conditions.

Introduction of the Tolyl Group: The intermediate is then reacted with a tolyl halide in the presence of a base to form the desired tolyl-substituted product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, high-pressure reactors, and continuous flow systems to enhance the efficiency of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.

Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Applications De Recherche Scientifique

Pharmacological Applications

-

Role in Drug Development :

- (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine is primarily recognized as an impurity associated with the drug Cinacalcet, which is used to treat secondary hyperparathyroidism in patients with chronic kidney disease. Understanding the properties of this impurity can provide insights into the stability and efficacy of the primary drug formulation .

- Investigating Biological Activity :

Synthetic Applications

- Asymmetric Synthesis :

- Catalytic Reactions :

Case Study 1: Medicinal Chemistry

A study focused on the synthesis of novel CFTR potentiators utilized this compound as a reference compound to assess the biological activity of newly synthesized derivatives. The findings highlighted its role in enhancing the efficacy of CFTR modulators, providing a pathway for developing treatments for cystic fibrosis .

Case Study 2: Asymmetric Hydrogenation

Research demonstrated that this compound could be effectively used in asymmetric hydrogenation reactions to produce high yields of chiral amines. This application underscores its importance in synthesizing pharmaceutical intermediates with specific stereochemical configurations .

Mécanisme D'action

The mechanism of action of ®-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine: The enantiomer of the compound, which may have different biological activity.

N-(1-(naphthalen-1-yl)ethyl)-3-(p-tolyl)propan-1-amine: A similar compound with a para-tolyl group instead of a meta-tolyl group.

N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)butan-1-amine: A compound with a butan-1-amine chain instead of a propan-1-amine chain.

Uniqueness

The uniqueness of ®-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine lies in its specific stereochemistry and the combination of functional groups. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

(R)-N-(1-(naphthalen-1-yl)ethyl)-3-(m-tolyl)propan-1-amine, commonly referred to by its CAS number 253337-60-9, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on various studies that evaluate its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C22H25N

- Molecular Weight : 303.44 g/mol

- Synonyms : Cinacalcet Impurity E, Cinacalcet Hydrochloride Impurity E

Biological Activity Overview

The compound has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects. Below are detailed findings from several studies.

Antimicrobial Activity

A study published in MDPI highlighted the antimicrobial properties of related compounds, indicating that derivatives similar to this compound exhibited significant antibacterial activity against various pathogens. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, suggesting strong bactericidal effects .

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| Derivative 7b | Staphylococcus aureus | 0.22 |

| Derivative 7b | Staphylococcus epidermidis | 0.25 |

Additionally, these derivatives demonstrated a capacity to inhibit biofilm formation significantly more than traditional antibiotics like Ciprofloxacin .

Anti-inflammatory Effects

Research has indicated that compounds with similar structures can modulate inflammatory pathways. For instance, studies have shown that naphthalene derivatives can inhibit the production of pro-inflammatory cytokines in vitro, which may provide a basis for their use in treating inflammatory diseases . The specific mechanisms often involve the inhibition of NF-kB signaling pathways.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit anticancer properties. A related compound was noted for its ability to induce apoptosis in cancer cell lines, with IC50 values indicating significant cytotoxicity at non-toxic concentrations .

Case Studies and Research Findings

- Antimicrobial Evaluation : A comprehensive study assessed the antimicrobial activities of various naphthalene derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications could enhance activity against resistant strains .

- Cytotoxicity Assays : In vitro tests demonstrated that some derivatives showed low cytotoxicity towards normal human cells while maintaining high efficacy against cancer cell lines. This selectivity is crucial for developing therapeutic agents with fewer side effects .

- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds might act by disrupting bacterial cell wall synthesis or inhibiting vital enzymatic pathways involved in bacterial metabolism .

Propriétés

IUPAC Name |

3-(3-methylphenyl)-N-[(1R)-1-naphthalen-1-ylethyl]propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N/c1-17-8-5-9-19(16-17)10-7-15-23-18(2)21-14-6-12-20-11-3-4-13-22(20)21/h3-6,8-9,11-14,16,18,23H,7,10,15H2,1-2H3/t18-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREGDWXNNPCUFR-GOSISDBHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCCNC(C)C2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)CCCN[C@H](C)C2=CC=CC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.